(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethylaminobenzylidene and a propoxyphenyl group
Preparation Methods
The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propoxy groups are replaced by other functional groups using appropriate nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum.
Scientific Research Applications
(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research has indicated that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities. It is being investigated for its potential use in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s interaction with cellular receptors can also trigger signaling pathways that result in anticancer effects, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in organic synthesis.
Disilane-bridged compounds: These compounds have unique electronic properties and are used in the development of advanced materials.
Cefepime related compounds: These compounds are used in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in its complex structure, which imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H22N4O2S/c1-4-13-28-18-11-7-16(8-12-18)20-23-22-26(24-20)21(27)19(29-22)14-15-5-9-17(10-6-15)25(2)3/h5-12,14H,4,13H2,1-3H3/b19-14+ |
InChI Key |
MHSVVXZEJOQSHI-XMHGGMMESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 |
Origin of Product |
United States |
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